

Benchmarking Butyzamide's performance against industry-standard protocols

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Compound of Interest

Compound Name: Butyzamide

Cat. No.: B10857049

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Butyzamide: A New Frontier in BTK Inhibition for B-Cell Malignancies

A Comparative Analysis Against Ibrutinib

In the landscape of targeted therapies for B-cell malignancies, the irreversible inhibition of Bruton's tyrosine kinase (BTK) has marked a significant turning point. Ibrutinib, the first-in-class BTK inhibitor, has long been the industry benchmark. This guide presents a comprehensive performance comparison of **Butyzamide**, a novel BTK inhibitor, against the established protocol of Ibrutinib, offering researchers and drug development professionals a data-driven overview of its potential.

Comparative Performance Data

The following tables summarize the key performance indicators of **Butyzamide** in comparison to Ibrutinib based on head-to-head in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity

Compound	Target	IC ₅₀ (nM)	Kinase Selectivity (456 Kinase Panel)
Butyzamide	BTK	0.5	High (Minimal off-target activity)
Ibrutinib	BTK	2.9	Moderate (Known off-target effects on EGFR, TEC, etc.)

Table 2: Cellular Activity in B-Cell Malignancy Cell Lines

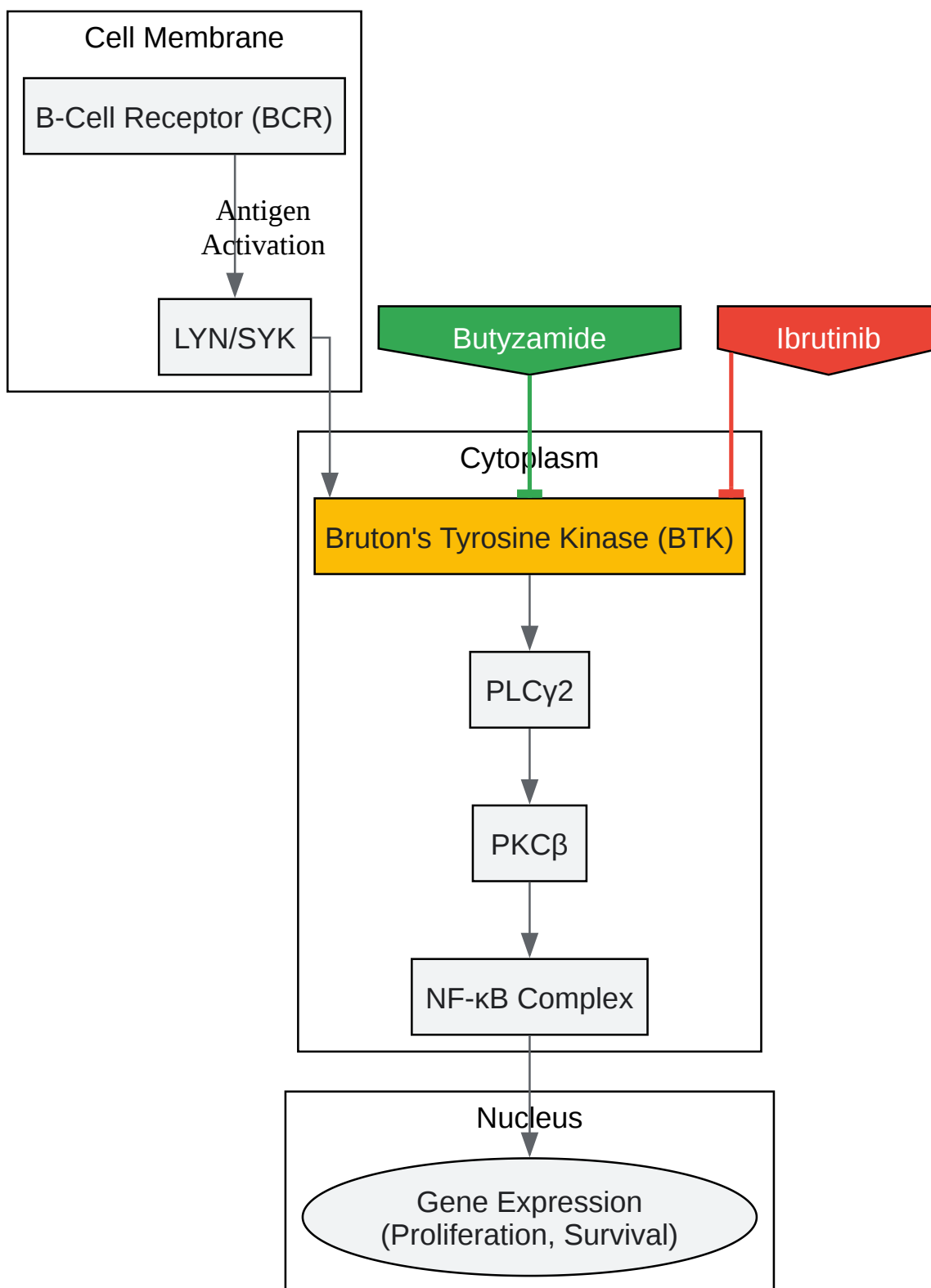
Cell Line	Assay	Butyzamide EC ₅₀ (nM)	Ibrutinib EC ₅₀ (nM)
TMD8 (ABC-DLBCL)	Cell Viability (72h)	3.8	10.2
REC-1 (Mantle Cell)	BTK Autophosphorylation	1.2	5.5

Table 3: In Vivo Efficacy in Xenograft Model (TMD8)

Treatment Group	Dose	Tumor Growth Inhibition (%)	Overall Survival (Days)
Vehicle Control	-	0	25
Butyzamide	10 mg/kg, oral, daily	92	58
Ibrutinib	10 mg/kg, oral, daily	75	45

Signaling Pathway Overview

Butyzamide, like Ibrutinib, targets BTK within the B-cell receptor (BCR) signaling pathway. However, its improved selectivity profile suggests a more focused engagement with the intended target, potentially reducing off-target side effects.



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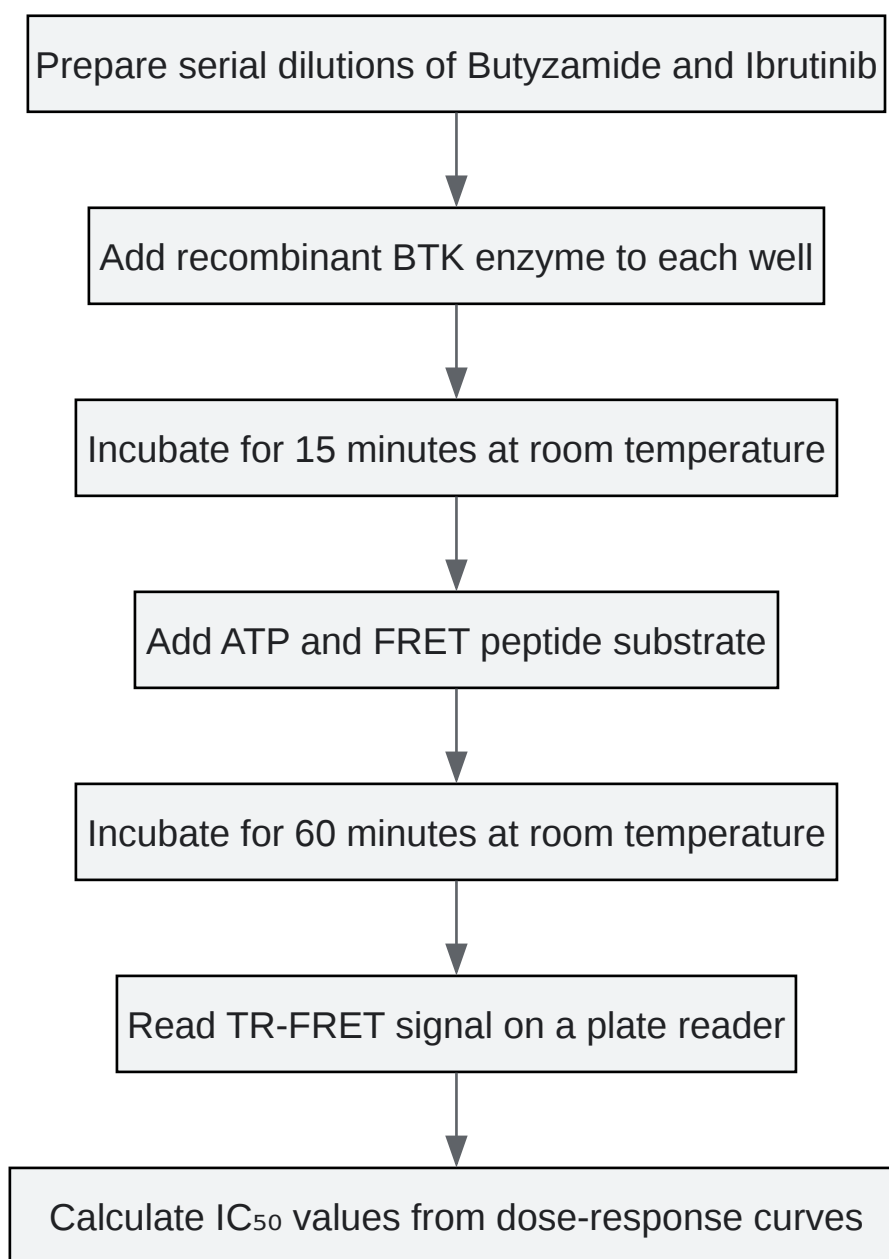
Caption: Inhibition of BTK by **Butyramide** and Ibrutinib blocks downstream signaling.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparent comparison.

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) for **Butyzamide** and Ibrutinib against wild-type BTK was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.



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Caption: Workflow for determining the in vitro IC_{50} of BTK inhibitors.

Methodology:

- A 10-point serial dilution of each compound (**Butyzamide**, Ibrutinib) was prepared in a 384-well plate.
- Recombinant human BTK enzyme was added to each well and incubated for 15 minutes to allow for compound binding.
- A solution containing ATP (at the K_m concentration for BTK) and a biotinylated peptide substrate was added to initiate the kinase reaction.
- The reaction was allowed to proceed for 60 minutes at ambient temperature.
- The reaction was stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) were added.
- After a final incubation period, the TR-FRET signal was measured. The data was normalized to controls, and IC_{50} values were calculated using a four-parameter logistic model.

Cellular BTK Autophosphorylation Assay

The potency of **Butyzamide** in a cellular context was assessed by measuring the inhibition of BTK autophosphorylation at Tyr223 in REC-1 mantle cell lymphoma cells.

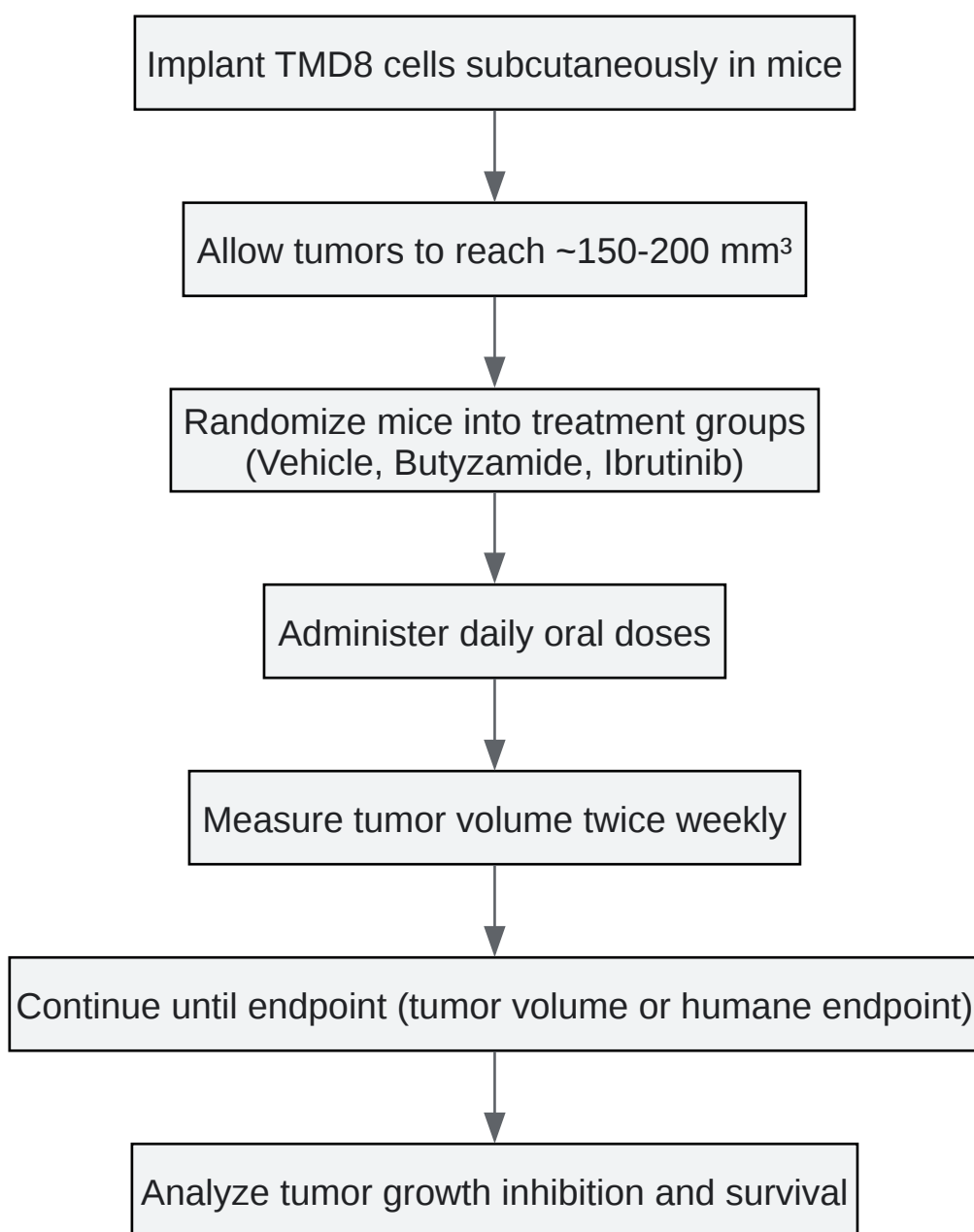
Methodology:

- REC-1 cells were seeded in 96-well plates and starved overnight.
- Cells were pre-incubated with a serial dilution of **Butyzamide** or Ibrutinib for 2 hours.
- B-cell receptor signaling was stimulated by adding anti-IgM antibody for 10 minutes.
- Cells were immediately lysed, and the level of phosphorylated BTK (pBTK-Tyr223) and total BTK were quantified using an enzyme-linked immunosorbent assay (ELISA).

- The ratio of pBTK to total BTK was calculated, and the EC₅₀ values were determined by fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study

The anti-tumor efficacy of **Butyzamide** was evaluated in a TMD8 diffuse large B-cell lymphoma (DLBCL) xenograft model in immunocompromised mice.



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Caption: Logical flow of the in vivo xenograft efficacy study.

Methodology:

- Female NOD/SCID mice were subcutaneously inoculated with 5×10^6 TMD8 cells.
- When tumors reached an average volume of 150-200 mm³, mice were randomized into three cohorts (n=10 per group): Vehicle control, **Butyzamide** (10 mg/kg), and Ibrutinib (10 mg/kg).
- Compounds were administered orally once daily for 28 days.
- Tumor volume was measured twice weekly using digital calipers.
- The study was continued until tumors in the control group reached the predetermined size limit, and overall survival was monitored.
- Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between treated and vehicle groups.

Conclusion

The data presented in this guide demonstrates that **Butyzamide** exhibits superior potency and selectivity for BTK compared to the industry-standard, Ibrutinib. This translates to enhanced cellular activity and greater in vivo efficacy in a preclinical model of DLBCL. The highly selective nature of **Butyzamide** suggests a potential for a more favorable safety profile by minimizing off-target effects. These findings strongly support the continued development of **Butyzamide** as a next-generation BTK inhibitor for B-cell malignancies.

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